molecular formula C5H4Cl2N2OS B15175390 6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 6096-22-6

6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B15175390
CAS No.: 6096-22-6
M. Wt: 211.07 g/mol
InChI Key: QCZHHBNOKBOIMY-UHFFFAOYSA-N
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Description

6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one typically involves the reaction of a pyrimidine derivative with a dichloromethylating agent. One common method is the reaction of a pyrimidine-4-one with dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can replace the dichloromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidine derivatives.

Scientific Research Applications

6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit DNA synthesis by binding to pyrimidine bases, thereby preventing cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its combination of a dichloromethyl group and a sulfanylidene moiety within a pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

6096-22-6

Molecular Formula

C5H4Cl2N2OS

Molecular Weight

211.07 g/mol

IUPAC Name

6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C5H4Cl2N2OS/c6-4(7)2-1-3(10)9-5(11)8-2/h1,4H,(H2,8,9,10,11)

InChI Key

QCZHHBNOKBOIMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)NC1=O)C(Cl)Cl

Origin of Product

United States

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